3-甲氧基-N,N-二甲基苯胺

描述

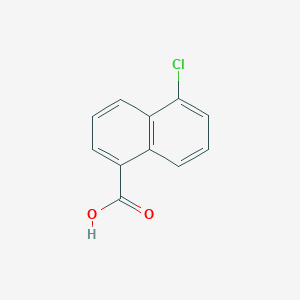

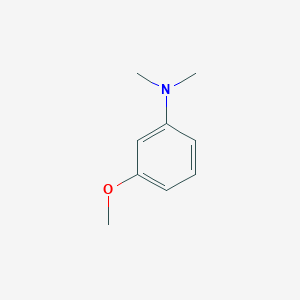

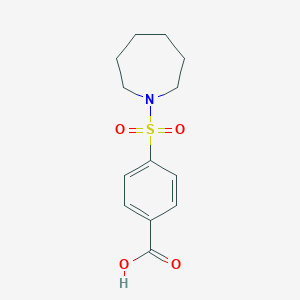

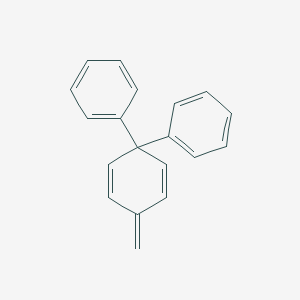

3-Methoxy-N,N-dimethylaniline is a chemical compound that is a derivative of aniline, where the aniline nitrogen atom is substituted with two methyl groups and one of the hydrogen atoms on the aromatic ring is replaced by a methoxy group. This structure is a part of various chemical reactions and has significance in biochemical processes, including those with carcinogenic implications.

Synthesis Analysis

The synthesis of compounds related to 3-Methoxy-N,N-dimethylaniline can be complex and involve multiple steps. For instance, a high-yielding synthesis starting from 2,4-dimethylaniline was developed to produce methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, which involved N-alkylation, carbamoylation, hydrolysis, and intramolecular cyclization via a Friedel–Crafts reaction .

Molecular Structure Analysis

The molecular structure of 3-Methoxy-N,N-dimethylaniline includes an aromatic ring with electron-donating substituents, which can influence its reactivity. The presence of the methoxy group can affect the electron distribution within the molecule, which is evident in the reactivity patterns observed in reductive cleavage reactions .

Chemical Reactions Analysis

3-Methoxy-N,N-dimethylaniline can undergo various chemical reactions. For example, resonance-stabilized radicals such as 2-cyano-2-propyl radicals and 2-methoxycarbonyl-2-propyl radicals react with dimethylaniline to form specific aniline derivatives. However, some radicals like benzyl radicals do not react with dimethylaniline, suggesting that electron transfer from dimethylaniline to radicals is a crucial step in these reactions . Additionally, the reductive cleavage of methoxy-substituted N,N-dimethylanilines has been studied, showing a clear order of reactivity and regioselectivity that is influenced by the substitution pattern on the aromatic ring .

Physical and Chemical Properties Analysis

Relevant Case Studies

A case study involving 3:4-dimethylaniline, a compound structurally related to 3-Methoxy-N,N-dimethylaniline, demonstrated its carcinogenic properties when fed to rats, leading to an increase in pituitary gland tumors. This highlights the biological significance and potential health risks associated with the compound and its derivatives .

科学研究应用

Application in Antineoplastic and Antibacterial Research

- Summary of the Application: 3-Methoxy-N,N-dimethylaniline, also known as N,N-Dimethyl-m-anisidine, is a phenyl amide with antineoplastic (anti-cancer) and antibacterial properties . It’s used in the field of medical and biological research for the development of new therapeutic agents .

- Methods of Application or Experimental Procedures: The compound can be used to produce C20H19NO4 . The synthesis process involves the use of the reagent tributyl orthoformate and the solvent propan-2-ol . The reaction time is approximately 90 minutes .

Application in Electrochemical Oxidation

- Summary of the Application: 3-Methoxy-N,N-dimethylaniline is used in the study of the electrochemical oxidation of aliphatic amines and aniline derivatives . This process is an essential alternative to conventional chemical transformations and provides critical routes for synthesising and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .

- Methods of Application or Experimental Procedures: The compound is subjected to electrochemical oxidation, either directly oxidised at different electrode surfaces or indirectly oxidised by a reversible redox molecule, in which the reactive form was generated in situ . The specific experimental procedures and technical details would depend on the specific research context and the type of amine being oxidised .

属性

IUPAC Name |

3-methoxy-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)8-5-4-6-9(7-8)11-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYHVSKDHLMMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166337 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-N,N-dimethylaniline | |

CAS RN |

15799-79-8 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015799798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)